Metobromuron

Overview

Description

Metobromuron is a pre-emergence herbicide . It is used for the control of broad-leaved weeds and grasses . It is moderately soluble in water, quite volatile, and there is a moderate risk that it may leach to groundwater . It is moderately persistent in soil systems and may also be persistent in water bodies, depending on conditions .

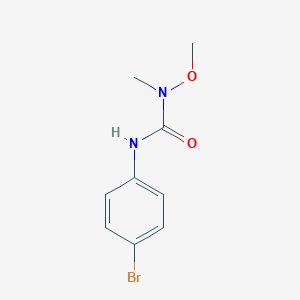

Molecular Structure Analysis

This compound has a molecular formula of C₉H₁₁BrN₂O₂ . Its structure includes a bromophenyl group and a methoxy-methylurea group .

Chemical Reactions Analysis

The degradation of this compound involves the substitution of the Br atom, addition of ·OH radicals, and the cleavage of the urea side chain . This degradation is the predominant pathway during the initial stage of photocatalytic degradation .

Physical And Chemical Properties Analysis

This compound has a low mammalian toxicity but has a high potential to bioaccumulate . It is moderately toxic to birds and most aquatic organisms and earthworms but it is not considered toxic to honeybees .

Scientific Research Applications

Herbicide Effectiveness and Impact on Agriculture

- Metobromuron is an effective preemergence herbicide for controlling mainly broadleaf weeds in common bean production. It's important in determining germplasm tolerant to the herbicide in different cultivars of beans (Park & Hamill, 1993).

- The herbicide can affect crop yield and tuber size in potato cultivation, with variations depending on the combination with other herbicides and weeding methods (Mohamed & Nour, 1986).

Environmental Impact and Soil Behavior

- This compound's behavior in soil, including its degradation under different conditions, is crucial for understanding its environmental impact. Studies have shown varying half-lives for the herbicide under different conditions, influencing its potential for groundwater pollution (Vischetti et al., 2002).

- The fate of this compound in agricultural settings can influence soil health and subsequent crop growth, with different soil treatments and herbicides having varied effects on soil algae and other microorganisms (Loeppky & Tweedy, 1969).

Metabolism and Photocatalytic Degradation

- Photocatalytic degradation of this compound using TiO2 under simulated sunlight is an area of study, focusing on the efficient breakdown of the herbicide in water systems. This research provides insights into potential methods for mitigating the environmental impact of this compound (Yang et al., 2012).

Detoxification Mechanisms

- The process of detoxification of this compound through acetylation by soil microorganisms is another area of interest. This study focuses on how microorganisms in soil can transform this compound, potentially reducing its harmful effects (Tweedy et al., 1970).

Safety and Hazards

Future Directions

Research is ongoing to understand the environmental fate, transfer, effect, and potential risk of Metobromuron and its metabolites in environmental water and during water treatment . There is also interest in designing more selective herbicides with enhanced Q B binding affinities to be effective in reduced amounts .

Mechanism of Action

Target of Action

Metobromuron is a pre-emergence herbicide . It belongs to the chemical family of ureas and is classified as an inhibitor of photosynthesis . The primary target of this compound is the photosynthetic pathway of plants .

Mode of Action

This compound acts by inhibiting photosynthesis in susceptible weeds . It is mainly absorbed by the roots and transported acropetally within the plant after uptake . This interaction with its targets leads to the destruction of the chloroplasts, thereby inhibiting the photosynthetic process .

Biochemical Pathways

The affected biochemical pathway is the photosynthetic pathway. By inhibiting photosynthesis, this compound disrupts the plant’s ability to convert light energy into chemical energy, which is crucial for the plant’s growth and survival .

Pharmacokinetics

This compound is moderately soluble in water and quite volatile . There is a moderate risk that it may leach to groundwater . It is moderately persistent in soil systems and may also be persistent in water bodies, depending upon conditions . It has a high potential to bioaccumulate . These properties impact the bioavailability of this compound in the environment.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the energy it needs to grow and survive, leading to its eventual death .

Action Environment

Environmental factors such as temperature, light, relative humidity of air, and soil can influence the availability of this compound at the sites of uptake and translocation to the site of action . For instance, this compound’s efficacy may be reduced when applied on soils with a high organic matter content . Moreover, it is moderately persistent in soil systems and may also be persistent in water bodies, depending upon conditions . These factors can influence this compound’s action, efficacy, and stability in the environment.

Biochemical Analysis

Biochemical Properties

Metobromuron plays a significant role in biochemical reactions by inhibiting photosynthetic electron transport at photosystem II (PSII) in plants . This inhibition occurs through the binding of this compound to the D1 protein in the PSII complex, preventing the transfer of electrons and thereby disrupting the photosynthetic process . The compound interacts with various biomolecules, including the D1 protein and plastoquinone, which are essential for the normal functioning of PSII. The nature of these interactions involves competitive inhibition, where this compound competes with plastoquinone for the QB binding site on the D1 protein .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in plants. It disrupts cell function by inhibiting photosynthesis, leading to reduced energy production and eventual cell death . In addition to its impact on photosynthesis, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PSII can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This oxidative stress can further affect gene expression and cellular metabolism, leading to a cascade of detrimental effects on plant cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the QB site of the D1 protein in the PSII complex . This binding prevents the normal transfer of electrons from plastoquinone to the next component in the electron transport chain, effectively halting the photosynthetic process . The inhibition of electron transport leads to the accumulation of ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA . Additionally, this compound can induce changes in gene expression by affecting the transcriptional regulation of genes involved in stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is moderately persistent in soil and water, which means it can remain active for extended periods under certain conditions . Over time, the compound can degrade into various metabolites, some of which may retain herbicidal activity . Long-term exposure to this compound can lead to chronic effects on cellular function, including sustained oxidative stress and disruption of metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on non-target organisms, while higher doses can lead to toxic or adverse effects . In animal studies, high doses of this compound have been associated with liver and kidney toxicity, as well as potential carcinogenic effects . Threshold effects have also been observed, where certain dosages result in significant physiological changes, such as alterations in enzyme activity and metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its degradation and detoxification . The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups to facilitate further breakdown . These metabolic reactions can lead to the formation of intermediate metabolites, which may undergo conjugation with glutathione or other molecules to enhance their excretion . The metabolic pathways of this compound can also affect metabolic flux and the levels of certain metabolites in the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can be absorbed by plant roots and translocated to aerial parts, where it exerts its herbicidal effects . Transporters and binding proteins may facilitate the movement of this compound within the plant, affecting its localization and accumulation . The distribution of this compound can also be influenced by environmental factors such as soil composition and moisture levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it targets the PSII complex . The compound’s activity is dependent on its ability to reach and bind to the D1 protein in the thylakoid membranes of chloroplasts . Post-translational modifications and targeting signals may play a role in directing this compound to specific compartments within the cell . The localization of this compound within chloroplasts is crucial for its effectiveness as a herbicide, as it ensures direct interaction with the photosynthetic machinery .

properties

IUPAC Name |

3-(4-bromophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDQEVORAMCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042157 | |

| Record name | Metobromuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] White solid; [HSDB] | |

| Record name | Metobromuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER: 320 PPM AT 20 °C; SOL IN METHANOL, ETHANOL, ACETONE, CHLOROFORM, At 20 °C, in water 0.88 mg/100 g; in acetone more than 100 g/100 g; in ethanol 18.2 g/100 g; in chloroform 62.5 g/100 g | |

| Record name | METOBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000003 [mmHg], 3X10-6 MM HG @ 20 °C | |

| Record name | Metobromuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM CYCLOHEXANE, WHITE CRYSTALS | |

CAS RN |

3060-89-7 | |

| Record name | Metobromuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3060-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metobromuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metobromuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metobromuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOBROMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4251089P3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-96 °C | |

| Record name | METOBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

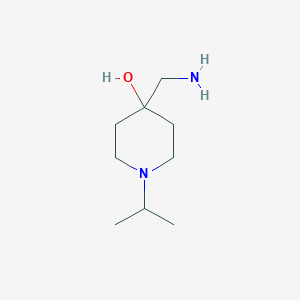

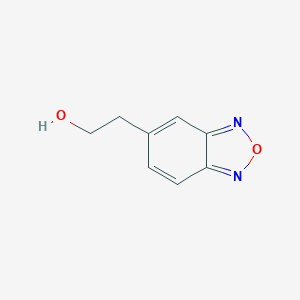

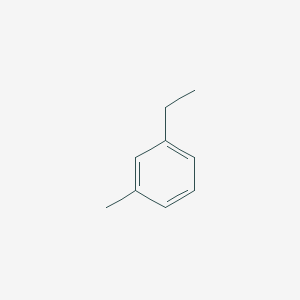

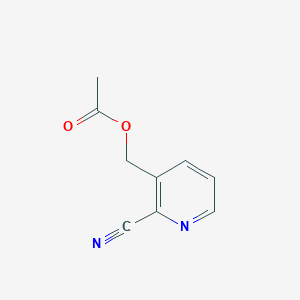

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)